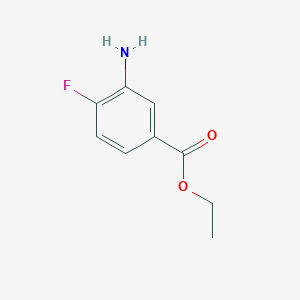

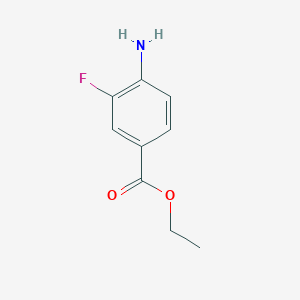

Ethyl 4-Amino-3-fluorobenzoate

Vue d'ensemble

Description

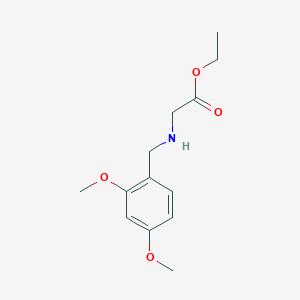

Ethyl 4-Amino-3-fluorobenzoate is a chemical compound with the formula C₉H₁₀FNO₂ . It has a molecular weight of 183.18 g/mol . It is a type of chemical entity and a subclass of a chemical compound .

Synthesis Analysis

The synthesis of Ethyl 4-Amino-3-fluorobenzoate involves several steps. One method involves the use of 4-benzylbenzoic acid in dichloromethane, followed by the addition of oxalyl dichloride and a few drops of DMF at 0°C . The mixture is then stirred at room temperature for 3 hours. The solvents are removed to give a residue, which is dissolved in dichloromethane and added to the solution of triethylamine and Ethyl 4-Amino-3-fluorobenzoate in dichloromethane at 0°C . After stirring at room temperature for 48 hours, the mixture is washed with saturated sodium bicarbonate and 1 N HCl .Molecular Structure Analysis

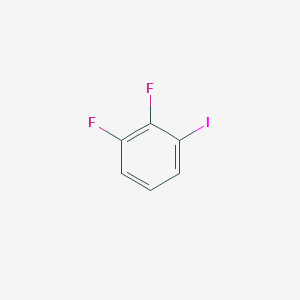

The molecular structure of Ethyl 4-Amino-3-fluorobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)N)F .Chemical Reactions Analysis

Ethyl 4-Amino-3-fluorobenzoate can undergo various chemical reactions. For instance, it can be involved in the N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Physical And Chemical Properties Analysis

Ethyl 4-Amino-3-fluorobenzoate has a number of physical and chemical properties. It has a molar refractivity of 46.89 and a topological polar surface area (TPSA) of 52.32 Ų . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.58 .Applications De Recherche Scientifique

Proteomics Research

- Scientific Field : Biochemistry

- Application Summary : Ethyl 4-Amino-3-fluorobenzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical reactions and processes as part of this research.

Electro-Optical Applications

- Scientific Field : Material Science

- Application Summary : Ethyl 4-Amino-3-fluorobenzoate has been studied as a potential candidate for electro-optical applications . Electro-optical devices are those that operate by an interaction between electricity and light.

- Methods of Application : The compound was used to grow a bulk size crystal using a single zone transparent resistive furnace . This was due to difficulties involved in its growth via a solution growth technique .

- Results or Outcomes : The grown crystal was found to possess reasonably good transmittance over the visible spectrum . The crystal was also found to have quite fair thermal stability, although the mechanical strength was low . With reduction in defects, it could be a potential candidate for non-linear optical applications .

N-arylation of 5-methoxyindole

- Scientific Field : Organic Chemistry

- Application Summary : Ethyl 4-fluorobenzoate has been used to cause N-arylation of 5-methoxyindole . Arylation is a chemical process that introduces an aryl group into a molecule.

- Methods of Application : This reaction was carried out in the presence of 18-crown-6 using microwave-assisted technology .

Synthesis of 4,4’- (1,4-piperazinediyl) bis benzoic acid ethyl ester

- Scientific Field : Organic Synthesis

- Application Summary : Ethyl 4-fluorobenzoate may be used in the synthesis of 4,4’- (1,4-piperazinediyl) bis benzoic acid ethyl ester .

- Results or Outcomes : The successful synthesis of 4,4’- (1,4-piperazinediyl) bis benzoic acid ethyl ester could be useful in various applications, including the development of new materials or pharmaceuticals .

Synthesis of Fluorinated Building Blocks

- Scientific Field : Organic Chemistry

- Application Summary : Ethyl 4-Amino-3-fluorobenzoate can be used in the synthesis of fluorinated building blocks . These are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine.

- Results or Outcomes : The successful synthesis of fluorinated building blocks could be useful in various applications, including the development of new materials or pharmaceuticals .

Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Application Summary : Ethyl 4-Amino-3-fluorobenzoate may have potential applications in medicinal chemistry . This could include the development of new drugs or therapies.

- Results or Outcomes : The results or outcomes would also depend on the specific experiment. In general, the use of this compound in medicinal chemistry could help scientists develop new drugs or therapies .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGMDXDPJKEDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608470 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-3-fluorobenzoate | |

CAS RN |

73792-12-8 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

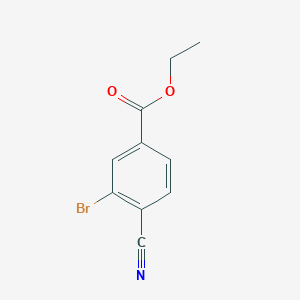

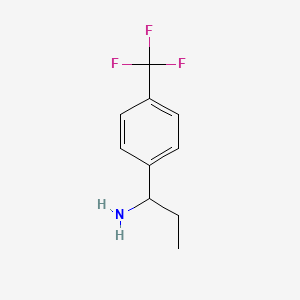

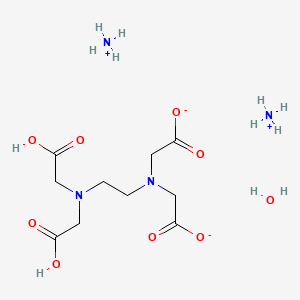

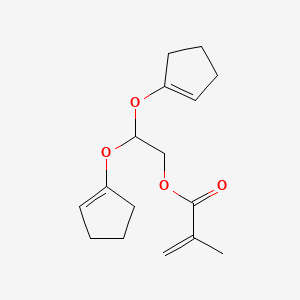

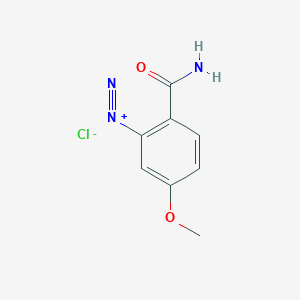

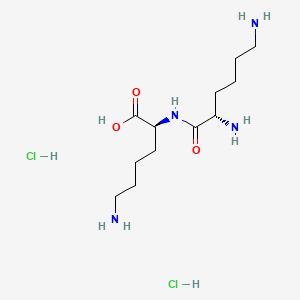

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)